molecular formula C12H12N2O3 B6278548 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1307415-49-1

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No. B6278548
CAS RN: 1307415-49-1
M. Wt: 232.2
InChI Key:
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Description

1-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as 1-(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a compound used in a variety of scientific research applications. It is a synthetic molecule with a variety of biochemical and physiological effects. This compound has been found to be useful in a number of laboratory experiments due to its high stability and low toxicity.

Scientific Research Applications

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been found to be useful in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase B (MAO-B) and as a substrate for the enzyme aldehyde dehydrogenase (ALDH). Additionally, this compound has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of compounds on the expression of specific genes in cells.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is not fully understood. However, it is believed that this compound acts as an inhibitor of monoamine oxidase B (MAO-B). MAO-B is an enzyme responsible for the breakdown of monoamine neurotransmitters, such as serotonin and dopamine. By inhibiting MAO-B, 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can increase the levels of these neurotransmitters in the brain, resulting in an increase in cognitive functions, such as memory and concentration.
Biochemical and Physiological Effects
1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal studies, this compound has been found to increase the levels of the neurotransmitters serotonin and dopamine in the brain, resulting in an increase in cognitive functions, such as memory and concentration. Additionally, this compound has been found to have anti-inflammatory and anti-oxidant effects, as well as to be capable of inhibiting the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high stability and low toxicity, making it suitable for use in a variety of experiments. Additionally, this compound is relatively easy to synthesize and can be used in a variety of research applications. However, this compound is not suitable for use in experiments involving the breakdown of monoamine neurotransmitters, as it is an inhibitor of monoamine oxidase B (MAO-B).

Future Directions

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has a variety of potential future directions for research. One potential direction is to explore the compound’s potential therapeutic applications, such as its potential use in the treatment of depression or anxiety. Additionally, further research could be done to explore the compound’s potential anti-inflammatory and anti-oxidant effects, as well as its potential to inhibit the growth of certain types of cancer cells. Additionally, further research could be done to explore the compound’s potential use in the synthesis of other compounds.

Synthesis Methods

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized via a two-step process. The first step involves the condensation of 2,4-dimethylphenol with ethyl acetoacetate in the presence of a base, such as potassium carbonate, to form a substituted pyrazole. The second step involves the oxidation of the substituted pyrazole with a suitable oxidizing agent, such as chromium trioxide, to form 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid(2,4-DMP)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and oxidation to form the desired product.", "Starting Materials": [ "2,4-dimethylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium nitrite", "sodium nitrate", "sulfuric acid", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dimethylphenylhydrazine in ethanol and add ethyl acetoacetate. Heat the mixture under reflux with stirring for several hours to form the intermediate product.", "Step 2: Add sodium ethoxide to the reaction mixture and continue heating under reflux for several hours to promote cyclization of the intermediate product to form the pyrazole ring.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the pyrazole ring and form the corresponding hydrazinium salt.", "Step 4: Add sodium nitrite to the reaction mixture to form the diazonium salt intermediate.", "Step 5: Add sodium nitrate and sulfuric acid to the reaction mixture to promote oxidation of the diazonium salt intermediate to form the desired product.", "Step 6: Neutralize the reaction mixture with sodium hydroxide and filter the resulting solid product.", "Step 7: Wash the solid product with water and dry it under vacuum.", "Step 8: Dissolve the dried product in hydrogen peroxide and heat the mixture under reflux for several hours to remove any impurities.", "Step 9: Filter the resulting product and dry it under vacuum to obtain the final product." ] }

CAS RN

1307415-49-1

Product Name

1-(2,4-dimethylphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Molecular Formula

C12H12N2O3

Molecular Weight

232.2

Purity

95

Origin of Product

United States

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